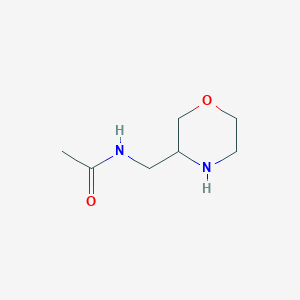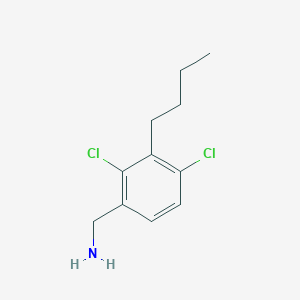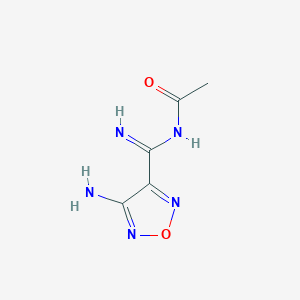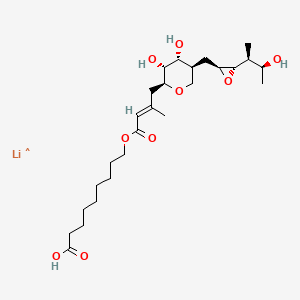
Titanium(III) chloride-aluminum chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(III) chloride-aluminum chloride is a chemical compound that consists of titanium(III) chloride and aluminum chloride. This compound is known for its catalytic properties and is widely used in various industrial applications, particularly in the production of polypropylene. The combination of titanium(III) chloride and aluminum chloride forms a complex that is highly effective in catalyzing polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium(III) chloride can be synthesized by reducing titanium tetrachloride with metallic aluminum. This reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction is exothermic, meaning it releases heat, and the mixture heats up spontaneously during the reaction . The general reaction is as follows:
3TiCl4+Al→3TiCl3+AlCl3
Industrial Production Methods
In industrial settings, titanium(III) chloride is often produced by reducing titanium tetrachloride with hydrogen at high temperatures ranging from 500 to 800°C . This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The resulting titanium(III) chloride is then combined with aluminum chloride to form the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(III) chloride-aluminum chloride undergoes various types of chemical reactions, including:
Oxidation: Titanium(III) chloride can be oxidized to titanium(IV) chloride.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, organomagnesium compounds, and organoaluminum compounds . These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various titanium and aluminum complexes, as well as polymeric materials such as polypropylene .
Wissenschaftliche Forschungsanwendungen
Titanium(III) chloride-aluminum chloride is extensively used in scientific research and industrial applications. Some of its key applications include:
Wirkmechanismus
The catalytic activity of titanium(III) chloride-aluminum chloride is primarily due to the presence of titanium(III) ions, which can coordinate with monomers and facilitate their polymerization. The aluminum chloride component acts as a co-catalyst, enhancing the overall catalytic efficiency. The mechanism involves the formation of active sites on the catalyst surface, where the polymerization reaction takes place .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) chloride: Unlike titanium(III) chloride, titanium(IV) chloride is more commonly used in industrial applications due to its higher oxidation state and greater reactivity.
Aluminum chloride: While aluminum chloride is used as a co-catalyst in combination with titanium(III) chloride, it can also function independently as a catalyst in certain reactions.
Uniqueness
Titanium(III) chloride-aluminum chloride is unique in its ability to catalyze polymerization reactions with high efficiency and selectivity. The combination of titanium(III) and aluminum chloride creates a synergistic effect that enhances the catalytic properties of the compound, making it highly effective in industrial applications .
Eigenschaften
Molekularformel |
AlClHTi |
|---|---|
Molekulargewicht |
111.31 g/mol |
InChI |
InChI=1S/Al.ClH.Ti/h;1H; |
InChI-Schlüssel |
WVYPNTAHSRRLQM-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].Cl.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)





